N-Nitrosodabigatran Etexilate N-Nitrosodabigatran Etexilate
Brand Name: Vulcanchem
CAS No.: 2892260-29-4
VCID: VC18563888
InChI: InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45)
SMILES:
Molecular Formula: C34H40N8O6
Molecular Weight: 656.7 g/mol

N-Nitrosodabigatran Etexilate

CAS No.: 2892260-29-4

Cat. No.: VC18563888

Molecular Formula: C34H40N8O6

Molecular Weight: 656.7 g/mol

* For research use only. Not for human or veterinary use.

N-Nitrosodabigatran Etexilate - 2892260-29-4

Specification

CAS No. 2892260-29-4
Molecular Formula C34H40N8O6
Molecular Weight 656.7 g/mol
IUPAC Name ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)-N-nitrosoanilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Standard InChI InChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45)
Standard InChI Key JPLPQAOOSCQYBH-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O

Introduction

Chemical Identity and Structural Characteristics

N-Nitrosodabigatran Etexilate is an N-nitroso derivative formed via the nitrosation of the secondary amine group in Dabigatran Etexilate, a prodrug metabolized to active Dabigatran. Its molecular formula is C34H40N8O6\text{C}_{34}\text{H}_{40}\text{N}_{8}\text{O}_{6}, with a molecular weight of 656.73 g/mol . The IUPAC name, Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, reflects its structural complexity, featuring a benzimidazole core, pyridinyl group, and nitroso functional group .

Regulatory Classification

NDE is classified as a nitrosamine impurity under guidelines from the U.S. Pharmacopeia (USP), European Medicines Agency (EMA), and other regulatory bodies. These agencies mandate strict limits (typically ≤ 18–96 ng/day) for nitrosamines due to their mutagenic and carcinogenic potential .

Table 1: Key Physicochemical Properties of N-Nitrosodabigatran Etexilate

PropertyValue
Molecular FormulaC34H40N8O6\text{C}_{34}\text{H}_{40}\text{N}_{8}\text{O}_{6}
Molecular Weight656.73 g/mol
CAS NumberNot Available
Regulatory StatusNitrosamine Impurity (ICH M7)
Detection Limit in Drugs18–120 ppb

Analytical Detection and Quantification

LC-MS/MS Methodology

A validated ultrasensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enables NDE quantification at trace levels. Key parameters include:

  • Column: Sapphirus C18 HP-classic (250 mm × 4.6 mm × 5 μm)

  • Mobile Phase: 5 mM ammonium formate buffer (pH 7.0) and acetonitrile (gradient elution)

  • Flow Rate: 0.6 mL/min

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multi-reaction monitoring (MRM) for transitions m/z 657.3 → 468.2 (quantifier) and 657.3 → 198.1 (qualifier) .

Table 2: Validation Parameters for LC-MS/MS Assay

ParameterValue
Linearity Range18–120 ppb
Correlation Coefficient>0.99
Accuracy (Recovery)80–120%
Limit of Detection (LOD)6 ppb
Limit of Quantification18 ppb

This method adheres to ICH Q2(R2) guidelines, ensuring robustness for routine quality control and stability testing .

Synthetic Pathways and Industrial Relevance

Origin in Dabigatran Synthesis

NDE arises during the synthesis of Dabigatran Etexilate, particularly in steps involving secondary amine intermediates. Patent CA2907839A1 describes pathways using Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate and 4-aminobenzamidine, where nitrosating agents (e.g., nitrous acid) may introduce nitroso groups .

Mitigation Strategies

  • Process Optimization: Avoiding nitrite salts in reaction media

  • Purification: Chromatographic removal of nitroso derivatives

  • Analytical Controls: Real-time monitoring using LC-MS/MS .

Implications for Pharmaceutical Development

NDE’s detection in Dabigatran products highlights broader challenges in managing nitrosamine impurities. The compound’s stability and low threshold for carcinogenicity necessitate:

  • Enhanced Analytical Sensitivity: Sub-ppb detection capabilities

  • Regulatory Harmonization: Unified global limits for NDSRIs

  • Synthetic Chemistry Innovations: Nitrosamine-free routes for amine-containing APIs .

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